molecular formula C23H25NO4 B2569940 ethyl 9-cyclopentyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate CAS No. 438486-08-9

ethyl 9-cyclopentyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate

Cat. No.: B2569940
CAS No.: 438486-08-9
M. Wt: 379.456
InChI Key: ORTXDCMJUSRLLG-UHFFFAOYSA-N
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Description

Ethyl 9-cyclopentyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379.456. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : The compound and its related derivatives have been synthesized through various methods, including one-step reactions from precursors and through reactions involving aminomethinylation. These methods are crucial for constructing complex heterocyclic frameworks that are prevalent in many pharmaceutical agents (Balogh, Hermecz, Simon, & Pusztay, 2009).

  • Structural Studies : X-ray diffraction studies have been employed to characterize the structure of synthesized compounds, providing insights into their crystalline forms and molecular configurations. Such structural elucidation is fundamental for understanding the reactivity and properties of these compounds (Shruthi et al., 2012).

Reactivity and Mechanistic Insights

  • Reactivity with Carbenoids : Investigations into the reactivity of related compounds with carbenoids have led to the discovery of novel ring systems and provided mechanistic insights into cyclopropanation reactions and the formation of furan-annelated products. These studies are instrumental in developing synthetic methodologies for constructing complex organic molecules (Dicker, Shipman, & Suschitzky, 1984).

  • Antimicrobial and Antioxidant Activity : Some derivatives have been evaluated for their antimicrobial and antioxidant activities, highlighting the potential of these compounds in developing new therapeutic agents. The synthesis of ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate and its derivatives showcases the exploration of these compounds' bioactive properties (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Properties

IUPAC Name

ethyl 9-cyclopentyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-3-26-23(25)19-14(2)28-22-17-11-7-6-10-16(17)21-18(20(19)22)12-24(13-27-21)15-8-4-5-9-15/h6-7,10-11,15H,3-5,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTXDCMJUSRLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C3=C(C4=CC=CC=C42)OCN(C3)C5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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